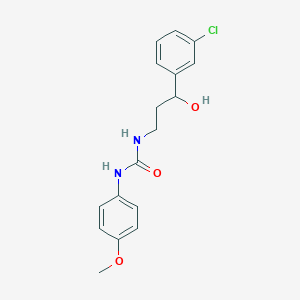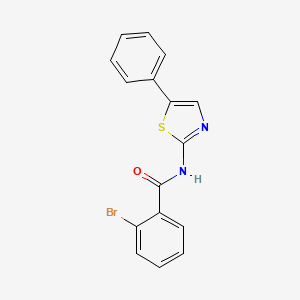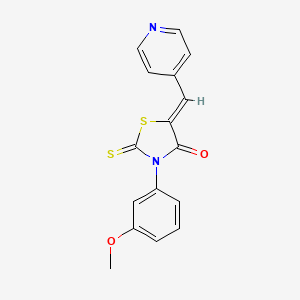![molecular formula C23H26N2O7S B2426448 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide CAS No. 1006269-53-9](/img/structure/B2426448.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H26N2O7S and its molecular weight is 474.53. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerizable Visible Light Initiators
Research by Yang et al. (2018) explored naphthalimide dyes, specifically acrylated one-component visible light initiators, for their photopolymerization behavior. These compounds exhibit good photoinitiating performance and high migration stability in cured films, suggesting potential applications in materials science and engineering for developing light-responsive polymers (Yang et al., 2018).
Synthesis and Stereochemical Study
Kóbor et al. (1994) conducted a study on the synthesis and stereochemical analysis of cis- and trans-1-(3'-substituted-propyl)benzo[a]quinolizidine, utilizing 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline. This research highlights the versatility of isoquinoline derivatives in synthesizing complex molecular structures, which could be relevant for pharmaceutical development (Kóbor et al., 1994).
Tandem Pummerer/Mannich Cyclization for Alkaloid Synthesis
Padwa et al. (2003) demonstrated a short diastereoselective synthesis route for the putative alkaloid jamtine using a tandem Pummerer/Mannich cyclization sequence. This method involved the formation of fused isoquinoline lactams, which could inform synthetic strategies for related compounds, emphasizing the potential of acrylamide derivatives in complex organic syntheses (Padwa et al., 2003).
Catalytic Applications in Organic Synthesis
Yadav and Jeganmohan (2022) presented a Co(III)-catalyzed regioselective annulation of N-chlorobenzamides/acrylamides, leading to the synthesis of pharmaceutically significant 3,4-dihydroisoquinolinone derivatives. This research showcases the utility of acrylamide derivatives in catalytic processes for constructing biologically relevant heterocycles (Yadav & Jeganmohan, 2022).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-29-20-12-17-7-9-25(14-18(17)13-21(20)30-2)33(27,28)10-8-24-23(26)6-4-16-3-5-19-22(11-16)32-15-31-19/h3-6,11-13H,7-10,14-15H2,1-2H3,(H,24,26)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWIMKJQAVNLOG-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2426366.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2426367.png)
![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2426370.png)
![N-cyclopentyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2426371.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2426374.png)


![(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2426379.png)


![4-acetyl-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2426383.png)
![N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2426385.png)

